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Compound of Interest

Compound Name: 5-(Diisopropylamino)amylamine

Cat. No.: B1334337

CAS Number: 209803-40-7 Synonyms: N,N-Diisopropyl-1,5-pentanediamine, N',N'-di(propan-
2-yl)pentane-1,5-diamine

Abstract: This technical guide provides a comprehensive overview of 5-
(Diisopropylamino)amylamine, a diamine building block with potential applications in
pharmaceutical and materials science. Although specific literature on this compound is limited,
this document consolidates fundamental chemical principles to offer a detailed exploration of its
physicochemical properties, a plausible synthetic route with a complete experimental protocol,
predicted analytical data, and a discussion of its potential applications in drug development.
This guide is intended for researchers, scientists, and professionals in drug discovery and
organic synthesis, providing a foundational understanding of this and structurally related N,N-
disubstituted diamines.

Introduction: The Strategic Importance of
Substituted Diamines in Research and Development

N,N-disubstituted diamines, such as 5-(Diisopropylamino)amylamine, are a class of organic
compounds characterized by a flexible alkyl chain flanked by two amino groups, one of which is
tertiary and carries sterically hindering isopropyl groups. The structural motif of a diamine is a
common feature in many biologically active molecules and serves as a versatile scaffold in
medicinal chemistry.[1] The presence of both a primary and a tertiary amine group offers
differential reactivity, allowing for selective functionalization in multi-step syntheses.
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The diisopropylamino moiety is of particular interest in drug design. The bulky isopropyl groups
can impart steric hindrance, which can influence a molecule's binding selectivity to its biological
target and can also protect the nitrogen from metabolic degradation, potentially improving the
pharmacokinetic profile of a drug candidate. Furthermore, the tertiary amine can act as a
proton acceptor at physiological pH, influencing the solubility and membrane permeability of a
molecule. This guide will delve into the specifics of 5-(Diisopropylamino)amylamine,
providing a robust technical resource for its synthesis, characterization, and potential utility.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties, as well as its
safety profile, is paramount for its effective and safe use in a research setting.

Physicochemical Properties

The physicochemical properties of 5-(Diisopropylamino)amylamine are summarized in the
table below. These properties are crucial for designing reaction conditions, purification
procedures, and formulation strategies.

Property Value Source(s)
CAS Number 209803-40-7

Molecular Formula C11H26N2

Molecular Weight 186.34 g/mol

IUPAC Name T,',Sltl('j-iz:::;pan-z-yl)pentane-

Appearance Expected to be a liquid

Storage Temperature 2-8°C under inert atmosphere

Safety and Handling

5-(Diisopropylamino)amylamine is classified as a hazardous substance and requires careful
handling in a well-ventilated laboratory environment, preferably within a fume hood. Appropriate
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personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and
a lab coat, should be worn at all times.

Hazard Statements:

e H302: Harmful if swallowed.

o H314: Causes severe skin burns and eye damage.

o H319: Causes serious eye irritation.

Precautionary Statements:

e P260: Do not breathe dust/fume/gas/mist/vapors/spray.

e P264: Wash skin thoroughly after handling.

o P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

e P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel
unwell.

e P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated
clothing. Rinse skin with water/shower.

e P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Synthesis of 5-(Diisopropylamino)amylamine: A
Proposed Experimental Protocol

While specific published synthetic procedures for 5-(Diisopropylamino)amylamine are not
readily available, a plausible and efficient route is via the reductive amination of 1,5-
diaminopentane (also known as cadaverine) with acetone. This method is a cornerstone of
amine synthesis in organic chemistry.[2]

Reaction Principle: Reductive Amination
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Reductive amination involves the reaction of a primary amine with a ketone to form a Schiff
base (imine) intermediate, which is then reduced in situ to the corresponding secondary amine.
In this case, the primary amino group of 1,5-diaminopentane will be di-alkylated with two
isopropyl groups from acetone.

Proposed Synthetic Workflow
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Caption: Proposed workflow for the synthesis of 5-(Diisopropylamino)amylamine.
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Detailed Step-by-Step Protocol

Materials:

1,5-Diaminopentane

o Acetone (ACS grade or higher)

e Methanol (anhydrous)

e Sodium Borohydride (NaBHa)

e Dichloromethane (DCM)

e Saturated agueous sodium bicarbonate solution
e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

o Ethyl acetate and hexane for chromatography elution
Procedure:

e Imine Formation:

o In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-diaminopentane
(1.0 eq) in anhydrous methanol.

o Add acetone (5.0 eq, excess) to the solution.

o Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the
imine intermediate. The reaction can be monitored by TLC or GC-MS.

e Reduction:

o Cool the reaction mixture to 0°C in an ice bath.
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o Slowly add sodium borohydride (2.5 eq) in small portions over 30 minutes. Caution:
Hydrogen gas is evolved during this step. Ensure adequate ventilation.

o After the addition is complete, remove the ice bath and allow the reaction mixture to warm
to room temperature.

o Stir the reaction overnight.

o Work-up and Purification:
o Carefully quench the reaction by the slow addition of water.
o Remove the methanol under reduced pressure using a rotary evaporator.

o To the remaining aqueous layer, add saturated aqueous sodium bicarbonate solution until
the pH is basic.

o Extract the agueous layer with dichloromethane (3 x volume of aqueous layer).
o Combine the organic layers and dry over anhydrous sodium sulfate.
o Filter the drying agent and concentrate the organic layer under reduced pressure.

o The crude product can be purified by silica gel column chromatography using a gradient of
ethyl acetate in hexane, or by vacuum distillation, to yield pure 5-
(Diisopropylamino)amylamine.

Analytical Characterization (Predicted)

As experimental spectra for 5-(Diisopropylamino)amylamine are not widely available, the
following section provides predicted analytical data based on the known spectroscopic
properties of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted *H and 3C NMR
chemical shifts for 5-(Diisopropylamino)amylamine are detailed below.[3]

1H NMR (Predicted, CDClIs, 400 MHz):
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0 ~2.8-3.0 ppm (septet, 2H): Methine protons (-CH(CHs)2) of the isopropyl groups.

0 ~2.6-2.8 ppm (triplet, 2H): Methylene protons adjacent to the primary amine (-CH2-NH2).

0 ~2.4-2.6 ppm (triplet, 2H): Methylene protons adjacent to the tertiary amine (-CHz-N(iPr)2).

0 ~1.3-1.6 ppm (multiplet, 6H): Methylene protons of the pentyl chain (-CHz-CH2-CHz-).

0 ~1.2 ppm (broad singlet, 2H): Protons of the primary amine (-NHz).

0 ~1.0-1.1 ppm (doublet, 12H): Methyl protons (-CH(CHs)2) of the isopropyl groups.

13C NMR (Predicted, CDCls, 100 MHz):

0 ~50-55 ppm: Methine carbon (-CH(CH?s)2) of the isopropyl groups.

0 ~45-50 ppm: Methylene carbon adjacent to the tertiary amine (-CHz2-N(iPr)z2).

0 ~40-45 ppm: Methylene carbon adjacent to the primary amine (-CH2-NH2).

0 ~30-35 ppm: Methylene carbon of the pentyl chain.

0 ~25-30 ppm: Methylene carbon of the pentyl chain.

0 ~20-25 ppm: Methyl carbons (-CH(CHs)2) of the isopropyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the N-H and C-N bonds.[4][5][6][7]
Predicted IR Absorptions (Liquid Film):

e 3300-3400 cm~1 (two bands, medium): Asymmetric and symmetric N-H stretching of the
primary amine.

e 2960-2850 cm~1 (strong): C-H stretching of the alkyl groups.

e ~1600 cm~! (medium): N-H bending (scissoring) of the primary amine.
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e 1250-1020 cm~! (medium): C-N stretching of the aliphatic amines.[6]

e ~800-900 cm~* (broad): N-H wagging of the primary amine.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show fragmentation patterns
characteristic of aliphatic amines.[8][9][10][11]

Predicted Fragmentation Pattern (EI-MS):
e Molecular lon (M*): A peak at m/z = 186, which would be of relatively low abundance.

o a-Cleavage: The most significant fragmentation would be the cleavage of the C-C bond
alpha to the nitrogen atoms. For the tertiary amine, this would result in a prominent ion at
m/z = 171 (M-15, loss of a methyl radical from an isopropyl group) and a base peak at m/z =
100 (loss of a CsHa11N radical). For the primary amine, a-cleavage would lead to a fragment
at m/z = 30.

Potential Applications in Drug Development and
Organic Synthesis

While specific applications for 5-(Diisopropylamino)amylamine are not documented, its
structural features suggest several potential uses in medicinal chemistry and organic synthesis.

Scaffold for Biologically Active Molecules

The 1,5-diaminopentane backbone is a known scaffold for compounds with a range of
biological activities. The presence of both a primary and a tertiary amine allows for the
differential introduction of various substituents, making it a valuable starting material for the
synthesis of compound libraries for high-throughput screening.

Role of the Diisopropylamino Group

The diisopropylaminoethyl moiety has been incorporated into various pharmaceutical agents.
[12][13][14][15] The bulky diisopropyl groups can provide steric shielding, which can enhance
the selectivity of a drug for its target receptor or enzyme. This steric hindrance can also protect
the amine from metabolic degradation, potentially leading to a longer half-life in vivo. The
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tertiary amine itself can act as a protonatable center, influencing the aqueous solubility and
pharmacokinetic properties of a drug candidate.

Logical Framework for Application
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Caption: Logical relationship between structural features and potential applications.

Conclusion

5-(Diisopropylamino)amylamine is a structurally interesting diamine with potential as a
versatile building block in organic synthesis and medicinal chemistry. While its direct
applications are not yet widely reported, this technical guide provides a comprehensive, albeit
predictive, foundation for its synthesis, characterization, and potential utility. The proposed
synthetic protocol via reductive amination offers a practical and scalable method for its
preparation. The predicted analytical data serve as a benchmark for researchers working with
this compound. The unique combination of a primary amine, a sterically hindered tertiary
amine, and a flexible alkyl linker makes 5-(Diisopropylamino)amylamine a promising
candidate for the development of novel therapeutics and functional materials. Further research
into the reactivity and biological activity of this compound and its derivatives is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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